Tpc2-A1-N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

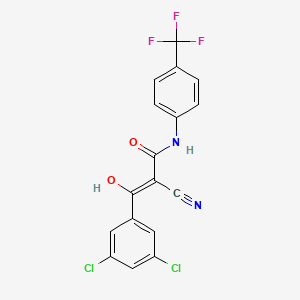

(Z)-2-cyano-3-(3,5-dichlorophenyl)-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9Cl2F3N2O2/c18-11-5-9(6-12(19)7-11)15(25)14(8-23)16(26)24-13-3-1-10(2-4-13)17(20,21)22/h1-7,25H,(H,24,26)/b15-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJSEJNZNQVVDZ-PFONDFGASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C(C2=CC(=CC(=C2)Cl)Cl)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)/C(=C(/C2=CC(=CC(=C2)Cl)Cl)\O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Cl2F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Cellular Function of TPC2 and its Synthetic Agonist, TPC2-A1-N

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the Two Pore Segment Channel 2 (TPC2), an ion channel pivotal to the function of the endo-lysosomal system. It details the channel's activation by endogenous ligands and explores the properties and utility of TPC2-A1-N, a synthetic agonist. The document includes quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Core Function and Cellular Localization of TPC2

Two Pore Segment Channel 2 (TPC2), encoded by the TPCN2 gene, is a cation-selective ion channel primarily localized to the membranes of late endosomes and lysosomes.[1][2] As a key component of these acidic organelles, TPC2 plays a crucial role in regulating intracellular traffic, organellar pH homeostasis, membrane excitability, and calcium (Ca²⁺) signaling.[1][3] Dysregulation of TPC2 function is implicated in a variety of pathological conditions, including metabolic disorders, cancer, neurodegenerative diseases like Parkinson's, and viral infections.[2][4][5]

Structurally, TPCs are unique members of the voltage-gated ion channel superfamily, formed by the dimerization of two subunits, each containing two six-transmembrane domain repeats.[4] This structure creates the ion-conducting pore.

Regulation of TPC2 by Endogenous and Synthetic Ligands

The function of TPC2 is intricately regulated by the binding of specific intracellular second messengers, which uniquely determines the channel's ion selectivity. This agonist-dependent switching of ion preference is a remarkable feature of TPC2.[3][6]

Endogenous Ligands: NAADP and PI(3,5)P₂

-

Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP): Recognized as a potent Ca²⁺-mobilizing messenger, NAADP activates TPC2 to function primarily as a Ca²⁺-permeable channel.[7][8] This activation is indirect and requires accessory proteins such as JPT2 or LSM12.[6] The NAADP-induced Ca²⁺ release from lysosomes can initiate localized Ca²⁺ signals or trigger larger, global signals through a process of Ca²⁺-induced Ca²⁺ release (CICR) from the endoplasmic reticulum (ER).[9]

-

Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂): This endo-lysosomal-enriched phosphoinositide directly binds to and activates TPC2, switching its selectivity to become highly permeable to sodium ions (Na⁺).[1][2][3] The resulting Na⁺ efflux is thought to depolarize the lysosomal membrane, impacting vesicular fusion and trafficking processes.[10]

Synthetic Agonist: this compound

This compound is a potent, cell-permeable small molecule designed as a synthetic agonist of TPC2.[11][12] Its primary function is to mimic the action of the endogenous ligand NAADP, rendering the TPC2 channel permeable to Ca²⁺.[6][11] This allows for the pharmacological manipulation of lysosomal Ca²⁺ release to study its downstream physiological consequences.

Another related compound, TPC2-A1-P , acts as a functional mimetic of PI(3,5)P₂, inducing a Na⁺-selective state in the TPC2 channel.[3][6] The combined or sequential use of these synthetic agonists has become a valuable tool for dissecting the distinct functional outcomes of Na⁺ versus Ca²⁺ flux through TPC2.[13]

The this compound Specificity Debate

While multiple studies demonstrate the on-target effects of this compound through the TPC2 pore,[3][12] some research suggests that its Ca²⁺-mobilizing effects may be independent of TPC channels.[14][15] These studies propose that this compound may induce Ca²⁺ release from the endoplasmic reticulum, as Ca²⁺ signals were observed even in cells genetically lacking TPCs.[14][15] This controversy highlights the importance of using appropriate controls, such as TPC2 knockout cells or pore-dead channel mutants, when interpreting data derived from the use of this compound.

Signaling Pathways and Functional Roles

The differential ion flux mediated by TPC2 activation leads to distinct cellular outcomes.

-

Ca²⁺-Mediated Signaling (via NAADP / this compound): The release of Ca²⁺ from lysosomes into the cytosol acts as a critical signal. It can directly modulate the activity of Ca²⁺-sensitive proteins and channels or be amplified by the ER to generate global Ca²⁺ waves.[9] This pathway is involved in processes such as T-cell activation, hormone secretion, and lysosome-ER crosstalk.[2][10] Activation with this compound has also been shown to cause an alkalinization of the lysosomal lumen.[3]

-

Na⁺-Mediated Signaling (via PI(3,5)P₂ / TPC2-A1-P): The efflux of Na⁺ changes the membrane potential of the lysosome. This electrical signal is crucial for membrane trafficking events, including the fusion of late endosomes with lysosomes to form endolysosomes, and lysosomal exocytosis.[2][10]

The following diagram illustrates the core signaling pathways for TPC2 activation.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the activation of TPC2.

Table 1: Agonist Potency

| Agonist | Parameter | Value | Cell System | Reference |

| This compound | EC₅₀ | 7.8 µM | HEK293 cells (stable TPC2) | [12] |

Table 2: Ion Selectivity of TPC2 Under Different Agonist Conditions

Permeability ratios (P_Ca / P_Na) indicate the relative permeability of the channel to Ca²⁺ over Na⁺. A higher value signifies greater Ca²⁺ permeability.

| Activating Ligand | P_Ca / P_Na Ratio | Experimental System | Reference |

| NAADP | ~0.6 - 0.86 | Endo-lysosomal patch clamp / Cell-surface TPC2 | [6][8] |

| This compound | ~0.6 | Cell-surface TPC2 | [6] |

| PI(3,5)P₂ | ~0.04 - 0.1 | Endo-lysosomal patch clamp / Cell-surface TPC2 | [4][6] |

| TPC2-A1-P | ~0.04 | Endo-lysosomal patch clamp / Cell-surface TPC2 | [3][6] |

Note: Permeability ratios can vary based on the specific experimental conditions (e.g., ion concentrations, membrane potential) and measurement technique.

Key Experimental Protocols

Characterizing the function of TPC2 and the effects of this compound requires specialized techniques to probe ion channel activity on intracellular organelles.

Protocol: Endo-lysosomal Patch Clamping

This technique allows for the direct electrophysiological recording of ion channel currents from the membrane of an endo-lysosome.

Objective: To measure TPC2-mediated ion currents in response to agonists.

Methodology:

-

Cell Culture and Lysosome Enlargement:

-

Culture cells (e.g., HEK293 or COS-1) transiently transfected with a TPC2 expression vector.

-

To facilitate patching, treat cells with 1 µM vacuolin-1 for 4-6 hours. This drug induces the fusion of late endosomes and lysosomes into enlarged vesicles (1-5 µm in diameter).[16]

-

-

Isolation of Enlarged Lysosomes:

-

A whole-cell patch is first established on a cell containing enlarged vesicles.

-

The patch pipette is then withdrawn, shearing the cell open and releasing the enlarged organelles into the bath solution. Alternatively, a micropipette can be used to mechanically release the vesicles.[17]

-

-

Whole-Lysosome Recording:

-

Using a standard patch-clamp rig, a gigaohm seal is formed between a fire-polished borosilicate glass pipette and the membrane of an isolated enlarged lysosome.

-

The membrane patch is then ruptured by gentle suction to achieve the "whole-lysosome" configuration.

-

-

Solutions:

-

Bath Solution (Cytosolic): Mimics the cytosol. A typical solution contains (in mM): 140 Na-MES, 1 MgCl₂, 10 HEPES, pH adjusted to 7.2 with NaOH. Agonists (e.g., this compound, PI(3,5)P₂) are perfused into the bath.

-

Pipette Solution (Luminal): Mimics the lysosomal lumen. A typical solution contains (in mM): 140 Na-MES, 10 HEPES, 0.5 CaCl₂, pH adjusted to 4.6 with methanesulfonic acid.

-

-

Data Acquisition:

-

Currents are recorded using a patch-clamp amplifier in response to voltage-step or voltage-ramp protocols. This allows for the determination of current-voltage (I-V) relationships and the calculation of reversal potentials to assess ion selectivity.[16]

-

Protocol: Ratiometric Calcium Imaging

This method is used to measure changes in intracellular Ca²⁺ concentration in live cells following stimulation.

Objective: To quantify cytosolic Ca²⁺ signals evoked by this compound.

Methodology:

-

Cell Preparation:

-

Plate cells on glass-bottom imaging dishes. Cells can be transfected with TPC2 expression vectors or used to study endogenous channels.

-

-

Dye Loading:

-

Load cells with a ratiometric Ca²⁺ indicator dye, such as Fura-2 AM.

-

Prepare a loading solution of 2-5 µM Fura-2 AM in a physiological salt solution (e.g., HEPES-buffered saline) containing a mild non-ionic surfactant like Pluronic F-127 (0.005% v/v) to aid dye solubilization.[18]

-

Incubate cells in the loading solution for 30-60 minutes at room temperature or 37°C.

-

Wash cells thoroughly with the salt solution to remove extracellular dye and allow for intracellular de-esterification of the AM ester.

-

-

Imaging Setup:

-

Mount the dish on the stage of an inverted fluorescence microscope equipped with a light source capable of rapid wavelength switching (e.g., a monochromator or filter wheel) and a sensitive camera.

-

-

Data Acquisition:

-

Excite the Fura-2 loaded cells alternately at ~340 nm (Ca²⁺-bound form) and ~380 nm (Ca²⁺-free form).

-

Capture the fluorescence emission at ~510 nm for each excitation wavelength.

-

Acquire images every 2-5 seconds to monitor the Ca²⁺ dynamics over time.

-

-

Experimental Procedure:

-

Establish a baseline recording for 1-2 minutes.

-

Apply this compound by perfusion into the imaging chamber.

-

To distinguish between Ca²⁺ release from internal stores and Ca²⁺ influx from the extracellular space, experiments are often performed in a Ca²⁺-free buffer.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities (F₃₄₀ / F₃₈₀) is calculated for each time point in regions of interest drawn around individual cells.

-

This ratio is directly proportional to the intracellular Ca²⁺ concentration and is independent of dye concentration, cell thickness, and photobleaching, providing a robust quantitative measurement.

-

Conclusion

TPC2 is a multifaceted endo-lysosomal ion channel whose function is dictated by its activating ligand. The synthetic agonist this compound serves as an invaluable pharmacological tool for probing the Ca²⁺-permeable state of TPC2, mimicking the physiological actions of NAADP. Its use, in conjunction with its Na⁺-selective counterpart TPC2-A1-P, allows for the precise dissection of TPC2-mediated signaling pathways. A thorough understanding of TPC2 function and pharmacology is critical for researchers in cell biology and professionals developing therapeutics for diseases linked to endo-lysosomal dysfunction. When using this compound, careful consideration of its potential off-target effects and the use of rigorous controls are essential for accurate interpretation of its cellular actions.

References

- 1. Measuring lysosomal pH by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tuning the ion selectivity of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Patch-clamp technique to characterize ion channels in enlarged individual endolysosomes | Springer Nature Experiments [experiments.springernature.com]

- 6. Segregated cation flux by TPC2 biases Ca2+ signaling through lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Expression of Ca2+-permeable two-pore channels rescues NAADP signalling in TPC-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Agonist-specific voltage-dependent gating of lysosomal two-pore Na+ channels | eLife [elifesciences.org]

- 17. Electrophysiology of Endolysosomal Two-Pore Channels: A Current Account - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of TPC2-A1-N in Lysosomal Function

This technical guide provides a comprehensive overview of the role of this compound, a synthetic small molecule, in modulating the function of lysosomal Two-Pore Channel 2 (TPC2). TPC2 is a critical ion channel in the endolysosomal system, and its modulation has significant implications for cellular signaling and the development of therapeutics for a range of diseases, including lysosomal storage disorders (LSDs), neurodegenerative diseases, and cancer.

TPC2: A Key Regulator of Lysosomal Cation Homeostasis

Two-Pore Channels (TPCs) are a family of cation channels located on the membranes of endosomes and lysosomes.[1] In humans, TPC1 and TPC2 are the two main isoforms. TPC2 is predominantly localized to late endosomes and lysosomes and plays a crucial role in regulating the flux of ions, particularly calcium (Ca²⁺) and sodium (Na⁺), across the lysosomal membrane.[1][2] This regulation is vital for numerous cellular processes, including:

-

Vesicular trafficking and fusion: The release of Ca²⁺ from lysosomes is essential for the fusion and fission of intracellular compartments.[3][4]

-

Autophagy: TPC2 is involved in the autophagic process, which is the cellular mechanism for degrading and recycling cellular components.[5][6]

-

Lysosomal pH homeostasis: While there are some conflicting reports, several studies suggest TPC2 activity can influence the pH of the lysosomal lumen.[5][7][8][9]

-

Lysosomal exocytosis: The release of lysosomal contents to the extracellular space is a Ca²⁺-dependent process that can be modulated by TPC2 activity.[3][10]

This compound: A Synthetic Agonist of TPC2

This compound is a cell-permeable small molecule that has been identified as a synthetic agonist of TPC2.[7] It is proposed to mimic the action of the endogenous second messenger, nicotinic acid adenine dinucleotide phosphate (NAADP), in activating TPC2-mediated Ca²⁺ release from lysosomes.[7][11][12][13]

TPC2 can be activated by at least two distinct endogenous ligands: NAADP and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[1][14] Interestingly, these ligands appear to induce different ion permeabilities. NAADP activation favors Ca²⁺ release, while PI(3,5)P₂ activation leads to a predominantly Na⁺-selective current.[1][15]

This compound is considered an NAADP mimetic, promoting a Ca²⁺-permeable state of the TPC2 channel.[7][15] In contrast, another synthetic agonist, TPC2-A1-P, mimics the action of PI(3,5)P₂ and induces Na⁺ permeability.[7] This agonist-dependent switch in ion selectivity allows for differential regulation of downstream lysosomal functions.[7][15]

However, it is important to note that some studies have reported that this compound can induce Ca²⁺ release from the endoplasmic reticulum (ER) independently of TPC2, suggesting potential off-target effects that warrant further investigation.[16][17]

Quantitative Data on this compound Activity

The following tables summarize quantitative data from various studies on the effects of this compound.

| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |

| Ca²⁺ Release | HeLa | 10 µM | Elicited Ca²⁺ signals in cells expressing plasma-membrane-targeted human TPC2. | [7] |

| HEK293 | 10 µM | Evoked currents from enlarged endo-lysosomes expressing human TPC2. | [7] | |

| J774 and HeLa | Not specified | Induced Ca²⁺ release in both wild-type and TPC1/2 double knockout cells. | [16] | |

| Na⁺ Permeability | HEK293 | 10 µM | Elicited currents using Na⁺ as the major permeant ion in isolated endo-lysosomes from TPC2-expressing cells. | [7] |

| Lysosomal pH | SK-MEL-5, HeLa | 30 µM | Caused alkalinization of the lysosomal lumen. | [8][15] |

| Myoblasts | Not specified | Overexpression of TPC2 led to a more alkaline lysosomal pH. | [5] | |

| Autophagy | HeLa, mESCs | Not specified | Treatment with a cell-permeant NAADP agonist (NAADP-AM) induced autophagosome accumulation. | [8] |

| Cardiomyocytes | Not specified | siRNA depletion of TPC2 increased LC3-II and p62 levels, suggesting altered autophagic flux. | [6] |

| Agonist | Target | Primary Permeant Ion | Effect on Lysosomal pH | Reference |

| This compound | TPC2 | Ca²⁺ | Alkalinization | [7][15] |

| TPC2-A1-P | TPC2 | Na⁺ | No significant effect | [7][10] |

| NAADP | TPC2 | Ca²⁺ | Alkalinization | [10][11] |

| PI(3,5)P₂ | TPC2 | Na⁺ | No significant effect | [15] |

Signaling Pathways Involving this compound

The activation of TPC2 by this compound initiates a signaling cascade that impacts various cellular functions.

Figure 1: Signaling pathway initiated by this compound activation of the TPC2 channel.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to study this compound and lysosomal function.

-

Principle: Utilize fluorescent Ca²⁺ indicators to measure changes in cytosolic Ca²⁺ concentration upon stimulation with this compound.

-

Protocol Outline:

-

Culture cells (e.g., HeLa, HEK293) on glass coverslips.

-

Load cells with a ratiometric Ca²⁺ indicator dye (e.g., Fura-2 AM) or a single-wavelength indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Mount the coverslip on a perfusion chamber on an inverted fluorescence microscope.

-

Continuously perfuse with a physiological saline solution.

-

Establish a baseline fluorescence reading.

-

Apply this compound at the desired concentration and record the change in fluorescence intensity over time.

-

For ratiometric dyes, calculate the ratio of fluorescence at two excitation or emission wavelengths to determine the relative change in [Ca²⁺]i.

-

Figure 2: Experimental workflow for intracellular calcium imaging.

-

Principle: Directly measure the ion channel activity of TPC2 in isolated endo-lysosomes.

-

Protocol Outline:

-

Express the TPC2 channel in a suitable cell line (e.g., HEK293).

-

Treat cells with a vacuolating agent (e.g., vacuolin-1) to enlarge endo-lysosomes.

-

Mechanically isolate the enlarged endo-lysosomes.

-

Use the whole-endolysosomal patch-clamp technique to record currents from the lysosomal membrane.

-

Apply this compound to the bath solution to observe its effect on TPC2 channel currents.

-

Vary the ionic composition of the pipette and bath solutions to determine the ion selectivity of the channel.

-

-

Principle: Use pH-sensitive fluorescent probes targeted to the lysosome to measure changes in luminal pH.

-

Protocol Outline:

-

Load cells with a lysosomotropic, pH-sensitive dye (e.g., LysoSensor Green DND-189) or express a genetically encoded lysosomal pH sensor (e.g., pH-Lemon-GPI).[7]

-

Perform live-cell imaging using a fluorescence microscope.

-

Acquire baseline fluorescence images.

-

Treat cells with this compound.

-

Record the change in fluorescence intensity or ratio over time.

-

Calibrate the fluorescence signal to pH values using a standard curve generated with ionophores in buffers of known pH.

-

Therapeutic Implications and Future Directions

The ability of this compound and other TPC2 modulators to influence fundamental lysosomal processes has significant therapeutic potential.

-

Lysosomal Storage Diseases (LSDs): In many LSDs, the accumulation of undigested macromolecules disrupts lysosomal function.[3][4] By promoting lysosomal exocytosis and enhancing autophagy, TPC2 activation may help clear this accumulated material.[3][18][19] Studies have shown that TPC2 agonists can rescue cellular phenotypes in models of Niemann-Pick type C1, mucolipidosis type IV, and Batten disease.[3][18][19]

-

Neurodegenerative Diseases: Lysosomal dysfunction is increasingly implicated in neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[20][21] TPC2 interacts with proteins linked to Parkinson's disease, such as LRRK2, and modulation of TPC2 activity could represent a novel therapeutic strategy.[1][22]

-

Cancer: TPC2 has been implicated in cancer cell migration, invasion, and angiogenesis.[14][22][23] Therefore, targeting TPC2 could be a viable approach for cancer therapy.

Future research should focus on:

-

Clarifying the potential off-target effects of this compound to ensure its specificity as a research tool and therapeutic lead.

-

Developing more potent and selective TPC2 modulators with improved pharmacokinetic properties.

-

Further elucidating the complex interplay between TPC2, NAADP, PI(3,5)P₂, and other signaling molecules in regulating lysosomal function in different cell types and disease states.

-

Conducting in vivo studies to validate the therapeutic potential of TPC2 modulation in animal models of disease.

By continuing to unravel the complexities of TPC2 signaling and developing targeted pharmacological tools, the scientific community can pave the way for novel treatments for a wide range of debilitating diseases.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Neurodegenerative Lysosomal Storage Disorders: TPC2 Comes to the Rescue! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lysosomal Two-pore Channel Subtype 2 (TPC2) Regulates Skeletal Muscle Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endolysosomal two‐pore channels regulate autophagy in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scholars@Duke publication: Two pore channel 2 (TPC2) inhibits autophagosomal-lysosomal fusion by alkalinizing lysosomal pH. [scholars.duke.edu]

- 9. Frontiers | Two-Pore Channels: Catalyzers of Endolysosomal Transport and Function [frontiersin.org]

- 10. Neurodegenerative Lysosomal Storage Disorders: TPC2 Comes to the Rescue! - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TPC2 is a novel NAADP-sensitive Ca2+ release channel, operating as a dual sensor of luminal pH and Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Acid Test: The Discovery of Two Pore Channels (TPCs) as NAADP-Gated Endolysosomal Ca2+ Release Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Endolysosomal Ca2+ Signaling in Cancer: The Role of TPC2, From Tumorigenesis to Metastasis [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. embopress.org [embopress.org]

- 19. TPC2 rescues lysosomal storage in mucolipidosis type IV, Niemann-Pick type C1, and Batten disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Two-pore channels and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lysosomal TPCN (two pore segment channel) inhibition ameliorates beta-amyloid pathology and mitigates memory impairment in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting the two-pore channel 2 in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Two-Pore Channel 2 in Human Physiology and Diseases: Functional Characterisation and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Tpc2-A1-N and its Effects on Intracellular Calcium Release: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic small molecule Tpc2-A1-N and its complex role in modulating intracellular calcium (Ca²⁺) signaling. This compound has been identified as a potent agonist of Two-Pore Channel 2 (TPC2), a cation channel primarily located on the membranes of endosomes and lysosomes.[1][2] Its ability to evoke Ca²⁺ release has made it a valuable tool for studying the physiological functions of TPCs and their role in various cellular processes. However, the precise mechanism of this compound-induced Ca²⁺ release is a subject of ongoing research, with evidence pointing to both TPC2-dependent and -independent pathways.

Core Concepts and Signaling Pathways

Two-Pore Channels (TPCs) are a family of ion channels that play a crucial role in regulating the excitability and trafficking of acidic organelles.[3] TPC2, in particular, is a key mediator of Ca²⁺ release from endo-lysosomal stores in response to the second messenger nicotinic acid adenine dinucleotide phosphate (NAADP).[4][5][6] this compound was developed as a membrane-permeable small molecule that mimics the Ca²⁺-releasing action of NAADP.[1]

The TPC2-Dependent Pathway

The canonical model of this compound action posits that it directly activates TPC2 channels on the endo-lysosomal membrane. This activation leads to the release of Ca²⁺ from these acidic stores into the cytosol. This initial localized Ca²⁺ signal can then be amplified by a process known as Calcium-Induced Calcium Release (CICR) from the endoplasmic reticulum (ER), a major intracellular Ca²⁺ reservoir.[6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TPC2-A1-N_TargetMol [targetmol.com]

- 3. Two-pore channel - Wikipedia [en.wikipedia.org]

- 4. The two-pore channel TPCN2 mediates NAADP-dependent Ca(2+)-release from lysosomal stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two-pore Channels (TPC2s) and Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) at Lysosomal-Sarcoplasmic Reticular Junctions Contribute to Acute and Chronic β-Adrenoceptor Signaling in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Acid Test: The Discovery of Two Pore Channels (TPCs) as NAADP-Gated Endolysosomal Ca2+ Release Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two-pore channels: Regulation by NAADP and customized roles in triggering calcium signals - PMC [pmc.ncbi.nlm.nih.gov]

exploring the NAADP-mimetic properties of Tpc2-A1-N

An In-depth Technical Guide to the NAADP-Mimetic Properties of Tpc2-A1-N

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes intracellular calcium (Ca²⁺) from acidic organelles, primarily through the activation of two-pore channels (TPCs).[1][2] The small molecule this compound has been identified as a synthetic agonist of TPC2, the primary lysosomal TPC isoform, and is described as mimicking the physiological actions of NAADP.[3][4] It serves as a valuable tool for probing TPC2 function in intact cells due to its membrane permeability, a significant advantage over the membrane-impermeant NAADP.[5] However, emerging evidence suggests a more complex mechanism of action, with some studies indicating that this compound can induce Ca²⁺ release from the endoplasmic reticulum (ER) independent of TPC channels.[1][5][6] This guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound, offering a critical resource for researchers utilizing this compound.

Data Presentation: Quantitative Profile of this compound

The following tables summarize the key quantitative parameters of this compound activity as reported in the literature.

Table 1: Potency and Efficacy of this compound

| Parameter | Value | Cell System | Notes | Source |

| EC₅₀ (Plateau Response) | 7.8 µM | Cell line stably expressing TPC2L11A/L12A | This compound evokes Ca²⁺ signals that plateau faster than the related compound, TPC2-A1-P. | [3][7] |

| EC₅₀ (Currents) | 0.6 µM | Endo-lysosomes from cells expressing TPC2M484L (gain-of-function) | Elicits larger currents in the gain-of-function variant compared to wild-type TPC2. | [3] |

| Effective Concentration | 10 µM | Cells stably expressing TPC2L11A/L12A | Reproducibly evokes significant Ca²⁺ signals. | [3][7] |

| Effective Concentration | 30 µM | HEK293 cells expressing human TPC2 (hTPC2) | Used in endo-lysosomal patch-clamp experiments to elicit Na⁺ currents. | [3] |

| Effective Concentration | 60 µM | HeLa TPC1/2 double KO cells | Resulted in significantly higher Ca²⁺ levels than in wild-type cells, in the absence of extracellular Ca²⁺. | [5] |

Table 2: Ion Selectivity and Permeability

| Parameter | Value | Experimental Condition | Comparison | Source |

| Permeability Ratio (PCa/PNa) | 0.73 ± 0.14 | Endo-lysosomal patch-clamp | Similar to NAADP-activated TPC2. | [4] |

| Ion Permeability Profile | Higher relative Ca²⁺ permeability | Whole-cell and endo-lysosomal recordings | Described as favoring Ca²⁺ over Na⁺, in contrast to the PI(3,5)P₂ mimetic TPC2-A1-P, which favors Na⁺. | [4][5] |

Signaling Pathways

The mechanism of this compound is a subject of ongoing research, with evidence supporting at least two distinct pathways.

Proposed NAADP-Mimetic Pathway via TPC2

The primary hypothesis posits that this compound acts as a direct agonist of TPC2 channels located on the lysosomal membrane.[3][4] This activation leads to the release of Ca²⁺ from these acidic stores, which can then act as a localized "trigger" signal. This initial release can be amplified into a global Ca²⁺ wave through Ca²⁺-induced Ca²⁺ release (CICR) from the ER via IP₃ or ryanodine receptors.[8][9][10]

Caption: Proposed NAADP-mimetic signaling pathway for this compound via TPC2 activation.

Alternative TPC-Independent Pathway via the ER

Contrasting studies have shown that this compound induces Ca²⁺ and Na⁺ signals even in cells where TPC genes have been genetically inactivated (knockout).[5][6] In these experiments, depletion of ER Ca²⁺ stores with thapsigargin significantly reduced the Ca²⁺ elevation caused by this compound, suggesting the ER is the primary source of the released calcium.[1][5] This action appears to be independent of inositol triphosphate receptors (IP₃R).[6] This suggests an alternative, TPC-independent mechanism where this compound acts on an unknown target within the ER.

Caption: TPC-independent signaling pathway for this compound via the endoplasmic reticulum.

Experimental Protocols & Workflows

Detailed methodologies are crucial for interpreting and reproducing findings related to this compound.

General Experimental Workflow

The typical workflow for assessing the activity of this compound involves preparing the appropriate cellular model, loading it with a fluorescent ion indicator, and measuring the response to compound application using live-cell imaging or fluorometry.

Caption: Standard experimental workflow for measuring this compound-induced ion signals.

Intracellular Calcium ([Ca²⁺]i) Measurement

This protocol is used to measure changes in cytosolic calcium concentration in response to this compound.

-

Cell Culture: Plate cells (e.g., HEK293, HeLa) on glass-bottom dishes 24-48 hours before the experiment. If required, transfect with plasmids encoding TPC2 variants or genetically encoded Ca²⁺ sensors like GCaMP6.

-

Dye Loading:

-

Prepare a loading buffer (e.g., HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Incubate cells with the loading buffer for 30-60 minutes at 37°C.

-

Wash the cells twice with a Ca²⁺-free imaging buffer to remove extracellular dye.

-

-

Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite Fura-2 alternately at 340 nm and 380 nm, and collect emission at ~510 nm.

-

Record a stable baseline fluorescence ratio (F340/F380) for several minutes.

-

-

Compound Application:

-

Add this compound to the desired final concentration (e.g., 10 µM).

-

Continuously record the fluorescence ratio to monitor the change in [Ca²⁺]i.

-

-

Controls: At the end of the experiment, add a Ca²⁺ ionophore like ionomycin to obtain the maximum fluorescence response, followed by a chelator like EGTA for the minimum response. These values are used for calibration.

Endo-lysosomal Patch-Clamp Electrophysiology

This advanced technique allows for the direct measurement of ion currents across the membranes of isolated endo-lysosomes.

-

Isolation of Endo-lysosomes:

-

Culture cells (e.g., HEK293 transiently expressing hTPC2) to confluency.

-

Treat cells with a vacuolating agent like Vacuolin-1 (1 µM) for 2-4 hours to enlarge endo-lysosomes.

-

Mechanically lyse the cells to release the enlarged organelles.

-

-

Patch-Clamp Recording:

-

Transfer the organelle-containing solution to a recording chamber.

-

Using a patch-clamp amplifier and micromanipulators, form a high-resistance (giga-seal) between a glass micropipette and the membrane of an enlarged endo-lysosome.

-

Establish the whole-lysosome configuration by applying suction to rupture the membrane patch.

-

-

Data Acquisition:

-

Apply voltage ramps or steps to measure current-voltage (I-V) relationships.

-

The pipette (luminal) solution typically contains Na⁺ or Ca²⁺ as the primary charge carrier, while the bath (cytosolic) solution contains a different ionic composition.

-

Perfuse this compound (e.g., 30 µM) into the bath solution to activate TPC2 channels.

-

Record the resulting currents. Reversal potentials (Erev) can be measured to calculate relative ion permeabilities (e.g., PCa/PNa).[4]

-

[³²P]NAADP Binding Assay

While not used directly with this compound, this protocol is foundational for studying the NAADP receptor system that this compound is proposed to mimic.

-

Membrane Preparation: Prepare membrane fractions from tissues or cells with high TPC expression (e.g., sea urchin eggs, mouse liver, or cells overexpressing TPC2).[10][11][12]

-

Binding Reaction:

-

Separation and Counting:

-

Terminate the reaction by rapid filtration or centrifugation to separate bound from free radioligand.

-

Wash the pellet or filter with ice-cold buffer.

-

Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

-

Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled NAADP). Calculate binding affinity (Kd) or inhibitory concentration (IC₅₀).

Conclusion and Future Directions

This compound is a powerful chemical probe that has significantly contributed to the study of intracellular ion signaling. Initially characterized as a specific, NAADP-mimetic agonist of TPC2, it provided a much-needed tool to investigate the channel's function in intact cells.[3][4] The data showing its ability to induce Ca²⁺-preferential currents through TPC2 strongly supports its role as a NAADP analog.[4]

However, the field must acknowledge and address the compelling evidence that this compound can elicit Ca²⁺ release from the ER through a TPC-independent mechanism.[5][6] This dual or alternative activity complicates the interpretation of experimental results. Researchers using this compound should incorporate rigorous controls, such as using TPC knockout cell lines and ER Ca²⁺ store depletion protocols, to dissect the precise signaling pathway being activated in their system of interest.

Future research should focus on resolving this mechanistic ambiguity. Identifying the putative ER target of this compound and developing more selective TPC2 agonists will be critical steps forward in understanding the complex landscape of intracellular Ca²⁺ signaling. Despite the controversy, this compound remains an indispensable, albeit complex, tool for drug development professionals and scientists exploring the intricate roles of TPCs and Ca²⁺ stores in cellular physiology and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | lipophilic TPC2 Agonist | TargetMol [targetmol.com]

- 8. Diversity of two-pore channels and the accessory NAADP receptors in intracellular Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NAADP/TPC2/Ca2+ Signaling Inhibits Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NAADP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Purified TPC Isoforms Form NAADP Receptors with Distinct Roles for Ca2+ Signaling and Endolysosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinic acid adenine dinucleotide phosphate (NAADP) is present at micromolar concentrations in sea urchin spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of TPC2 in Modulating Lysosomal pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Two-pore channel 2 (TPC2), a cation channel localized to the endolysosomal system, has emerged as a critical regulator of lysosomal function. Its role in modulating lysosomal pH is of particular interest, as the acidic luminal environment is paramount for the activity of hydrolytic enzymes and overall lysosomal homeostasis. This technical guide synthesizes the current understanding of TPC2's intricate and often contradictory influence on lysosomal pH. We will delve into its agonist-dependent ion selectivity, the signaling pathways that govern its activity, and the downstream physiological and pathophysiological consequences of TPC2-mediated pH changes. This document will present quantitative data in structured tables, detail key experimental protocols, and provide visual representations of the underlying molecular mechanisms to offer a comprehensive resource for researchers in the field.

TPC2: A Cation Channel with Dual Ion Selectivity

The function of TPC2 in modulating lysosomal pH is intrinsically linked to its ability to conduct different cations, a property that is dynamically regulated by its activating ligands. The two primary endogenous agonists that dictate the ion selectivity of TPC2 are nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). This agonist-mediated switching of ion selectivity appears to be a central determinant of TPC2's effect on lysosomal pH.[1][2][3][4]

Activation of TPC2 by NAADP or the synthetic agonist TPC2-A1-N primarily induces the release of Ca²⁺ from the lysosomal lumen into the cytoplasm.[5][6][7] This efflux of a divalent cation is often associated with a concurrent movement of counter-ions, which can lead to an increase in lysosomal pH, a phenomenon referred to as lysosomal alkalinization.[8][9][10]

In contrast, when activated by PI(3,5)P₂ or the synthetic agonist TPC2-A1-P , TPC2 functions predominantly as a Na⁺ -selective channel.[1][11] The efflux of monovalent sodium ions through TPC2 activated by these ligands has been reported to have no significant effect on the steady-state lysosomal pH.[2][3][9]

This differential ion selectivity provides a framework for understanding the seemingly contradictory reports on TPC2's role in pH regulation and suggests that the specific signaling context within a cell dictates the ionic flux through TPC2 and its ultimate impact on the lysosomal environment.

Quantitative Analysis of TPC2's Impact on Lysosomal pH

The following tables summarize the quantitative data from key studies investigating the effects of TPC2 modulation on lysosomal pH.

Table 1: Effect of TPC2 Knockout/Knockdown on Lysosomal pH

| Cell Type/Model | Condition | Mean Lysosomal pH (Control) | Mean Lysosomal pH (TPC2 KO/KD) | Reference |

| Tpcn2⁻/⁻ myoblasts | Basal | 4.97 ± 0.32 | 5.40 ± 0.21 | [12] |

| TPC2⁻/⁻ macrophages | Starvation | Stable | Significant shift toward alkalinization | [13][14] |

| TPC2⁻/⁻ fibroblasts/macrophages | Resting | Not affected | Not affected | [13][14] |

Table 2: Effect of TPC2 Overexpression and Agonist Activation on Lysosomal pH

| Cell Type | Condition | Observation | Reference |

| HeLa cells | TPC2 overexpression | Alkalized lysosomal pH | [8][13][14] |

| HeLa cells | TPC2 overexpression | Raised lysosomal pH (qualitative) | [15] |

| SK-MEL-5 and HeLa cells | This compound (NAADP mimetic) | Increase in lysosomal pH | [2][3][16] |

| SK-MEL-5 and HeLa cells | TPC2-A1-P (PI(3,5)P₂ mimetic) | No significant effect on lysosomal pH | [2][3] |

Signaling Pathways Governing TPC2 Activity and Lysosomal pH

The activity of TPC2 is tightly regulated by intracellular signaling pathways. The interplay of these pathways determines the extent of TPC2-mediated ion flux and its consequent effect on lysosomal pH.

The NAADP-TPC2-Ca²⁺ Signaling Axis and Lysosomal Alkalinization

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent second messenger that mobilizes Ca²⁺ from acidic intracellular stores, with TPC2 being its primary target on the lysosomal membrane.[10] The activation of TPC2 by NAADP leads to the release of Ca²⁺ from the lysosome. This process is often linked to a subsequent alkalinization of the lysosomal lumen, which can inhibit the fusion of autophagosomes with lysosomes, thereby arresting autophagic flux.[8][10] The precise mechanism of this alkalinization is still under investigation but may involve the activity of a Ca²⁺/H⁺ exchanger that expels protons from the lysosome in exchange for Ca²⁺.[9][17][18]

The PI(3,5)P₂-TPC2-Na⁺ Signaling Axis

Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) is another key signaling lipid that activates TPC2. However, PI(3,5)P₂-mediated activation results in a predominantly Na⁺-selective current.[11] This selective efflux of Na⁺ does not appear to significantly alter the lysosomal pH under resting conditions.[2][3][9] The functional consequences of TPC2-mediated Na⁺ flux are still being elucidated but are thought to be involved in regulating the membrane potential of the lysosome and influencing endolysosomal trafficking.[13][14][19]

Regulation by mTORC1

The mechanistic target of rapamycin complex 1 (mTORC1) has been identified as a negative regulator of TPC2 activity.[6] Under nutrient-rich conditions, active mTORC1 is associated with TPC2 and inhibits its channel function. Upon starvation, mTORC1 dissociates from the lysosomal membrane, leading to the de-repression of TPC2 and subsequent Ca²⁺ release.[6] This suggests a mechanism by which TPC2 can integrate nutritional cues to modulate lysosomal function.

Experimental Protocols

Measurement of Lysosomal pH using Ratiometric Fluorescent Dyes

Principle: This method utilizes pH-sensitive fluorescent dyes that are targeted to the lysosome. The ratio of fluorescence emission at two different wavelengths, or the ratio of fluorescence intensity upon excitation at two different wavelengths, provides a quantitative measure of the luminal pH, independent of dye concentration.

Protocol:

-

Cell Culture and Dye Loading:

-

Culture cells of interest (e.g., HeLa, fibroblasts) on glass-bottom dishes suitable for live-cell imaging.

-

Incubate cells with a lysosome-targeted ratiometric pH indicator, such as LysoSensor Yellow/Blue DND-160 (e.g., 2 µM for 30 minutes at 37°C) or by allowing cells to endocytose dextran-conjugated Oregon Green 514.[12][20]

-

Wash the cells with pre-warmed imaging medium to remove excess dye.

-

-

Image Acquisition:

-

Mount the dish on an inverted fluorescence microscope equipped with a temperature-controlled chamber (37°C) and appropriate filter sets for the chosen dye.

-

For LysoSensor Yellow/Blue, acquire images using excitation at ~340 nm and ~380 nm, with emission collected at ~440 nm and ~540 nm.

-

For Oregon Green dextran, acquire images using excitation at ~440 nm and ~488 nm, with emission collected at ~520 nm.

-

-

Calibration Curve:

-

To convert fluorescence ratios to absolute pH values, a calibration curve must be generated.

-

Treat dye-loaded cells with a mixture of ionophores (e.g., nigericin and monensin) in buffers of known pH. This will equilibrate the lysosomal pH with the extracellular buffer pH.

-

Acquire ratiometric images at each known pH value to generate a standard curve of fluorescence ratio versus pH.

-

-

Data Analysis:

-

For experimental samples, calculate the fluorescence ratio for individual lysosomes or for the entire lysosomal population within each cell.

-

Use the calibration curve to convert the measured fluorescence ratios to lysosomal pH values.

-

Whole-Endolysosome Patch-Clamp Electrophysiology

Principle: This powerful technique allows for the direct measurement of ion currents across the membrane of an isolated endolysosome, enabling the characterization of TPC2 channel activity and ion selectivity.

Protocol:

-

Endolysosome Enlargement:

-

Isolation of Enlarged Endolysosomes:

-

Mechanically lyse the cells to release the enlarged endolysosomes into the bath solution.

-

-

Patch-Clamp Recording:

-

Using a patch-clamp amplifier and micromanipulator, form a high-resistance (giga-ohm) seal between a glass micropipette and the membrane of an isolated endolysosome.

-

Establish the whole-endolysosome configuration by applying a brief pulse of suction to rupture the membrane patch within the pipette.

-

Apply voltage ramps or steps and record the resulting currents in the presence and absence of TPC2 agonists (e.g., NAADP, PI(3,5)P₂) and with different ionic compositions in the pipette (luminal) and bath (cytosolic) solutions to determine ion selectivity.

-

Functional Consequences of TPC2-Mediated pH Modulation

The regulation of lysosomal pH by TPC2 has profound implications for cellular function and is implicated in several disease states.

-

Autophagy: TPC2-mediated lysosomal alkalinization can impair the fusion of autophagosomes with lysosomes, a critical step in the autophagic process.[8] This leads to an accumulation of autophagosomes and a reduction in the degradation of cellular waste.[22]

-

Lysosomal Storage Diseases (LSDs): In several LSDs, lysosomal pH is elevated, contributing to the dysfunction of lysosomal enzymes and the accumulation of undigested substrates.[23] Activation of TPC2 is being explored as a potential therapeutic strategy to rescue some LSD phenotypes, although the effects on lysosomal pH in this context are complex and may depend on the specific agonist used.[9][17][23][24][25]

-

Endolysosomal Trafficking: TPC2 is involved in the trafficking of various cargoes through the endolysosomal system.[3][26] Alterations in lysosomal pH and ion gradients mediated by TPC2 can impact the fusion and fission of vesicles, thereby affecting processes like endocytosis and exocytosis.[24]

Conclusion and Future Directions

TPC2 plays a complex and multifaceted role in the regulation of lysosomal pH. Its agonist-dependent ion selectivity is a key determinant of its effect, with NAADP-mediated Ca²⁺ release often leading to lysosomal alkalinization and PI(3,5)P₂-mediated Na⁺ conductance having little effect on resting pH. The conflicting reports in the literature likely reflect the diverse signaling contexts and experimental conditions employed.

For researchers and drug development professionals, understanding this dichotomous role of TPC2 is crucial. Targeting TPC2 for therapeutic intervention, for example in lysosomal storage diseases or neurodegenerative disorders, will require the development of biased agonists that can selectively promote a desired ionic flux without detrimentally altering lysosomal pH. Future research should focus on elucidating the precise molecular mechanisms that couple TPC2-mediated ion fluxes to changes in proton concentration within the lysosome and on further characterizing the physiological and pathological consequences of TPC2's dual ion selectivity in various cell types and disease models.

References

- 1. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]

- 3. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

- 5. TPC2 is a novel NAADP-sensitive Ca2+ release channel, operating as a dual sensor of luminal pH and Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mTORC1 controls lysosomal Ca2+ release through the two-pore channel TPC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scholars@Duke publication: Two pore channel 2 (TPC2) inhibits autophagosomal-lysosomal fusion by alkalinizing lysosomal pH. [scholars.duke.edu]

- 9. mdpi.com [mdpi.com]

- 10. NAADP/TPC2/Ca2+ Signaling Inhibits Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TPC Proteins Are Phosphoinositide-activated Sodium-selective Ion Channels in Endosomes and Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysosomal Two-pore Channel Subtype 2 (TPC2) Regulates Skeletal Muscle Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Two-Pore Channels: Catalyzers of Endolysosomal Transport and Function [frontiersin.org]

- 14. Two-Pore Channels: Catalyzers of Endolysosomal Transport and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Neurodegenerative Lysosomal Storage Disorders: TPC2 Comes to the Rescue! - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lysosomal TPCN (two pore segment channel) inhibition ameliorates beta-amyloid pathology and mitigates memory impairment in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Agonist-specific voltage-dependent gating of lysosomal two-pore Na+ channels | eLife [elifesciences.org]

- 20. researchgate.net [researchgate.net]

- 21. embopress.org [embopress.org]

- 22. Two Pore Channel 2 (TPC2) Inhibits Autophagosomal-Lysosomal Fusion by Alkalinizing Lysosomal pH - PMC [pmc.ncbi.nlm.nih.gov]

- 23. embopress.org [embopress.org]

- 24. Neurodegenerative Lysosomal Storage Disorders: TPC2 Comes to the Rescue! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. TPC2 rescues lysosomal storage in mucolipidosis type IV, Niemann-Pick type C1, and Batten disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Two-pore channels at the intersection of endolysosomal membrane traffic - PMC [pmc.ncbi.nlm.nih.gov]

Tpc2-A1-N: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and initial characterization of Tpc2-A1-N, a novel small molecule agonist of the Two-Pore Channel 2 (TPC2). TPC2 is a critical ion channel located in the membranes of endosomes and lysosomes, playing a key role in intracellular signaling and trafficking.[1] This document summarizes key quantitative data, details experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved in the study of this compound.

Executive Summary

This compound was identified through a high-throughput screening campaign as a potent and selective agonist of TPC2.[2][3] Initial characterization studies revealed that this compound preferentially induces a calcium-permeable state in TPC2, mimicking the effects of the endogenous signaling molecule, nicotinic acid adenine dinucleotide phosphate (NAADP).[4] This contrasts with the effect of another endogenous ligand, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), which primarily activates a sodium-selective conductance in TPC2.[3][5] The discovery of this compound provides a valuable chemical tool to dissect the distinct physiological roles of these two TPC2 activation pathways. However, it is important to note that some studies have suggested that the effects of this compound on intracellular calcium may be independent of TPC channels, indicating a need for further investigation into its precise mechanism of action.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization studies of this compound.

Table 1: Potency of TPC2 Agonists

| Compound | EC50 (µM) | Assay System |

| This compound | 7.8[3][4] | FLIPR-based Ca2+ assay in cells expressing plasma membrane-targeted TPC2 (TPC2L11A/L12A)[2][3] |

| TPC2-A1-P | 10.5[3] | FLIPR-based Ca2+ assay in cells expressing plasma membrane-targeted TPC2 (TPC2L11A/L12A)[2][3] |

Table 2: Ion Selectivity of TPC2 Activated by Different Agonists

| Agonist | PCa/PNa Permeability Ratio | Experimental Condition |

| This compound | 0.65 ± 0.13[2][3] | Endo-lysosomal patch clamp under bi-ionic conditions (luminal Ca2+, cytosolic Na+)[2][3] |

| TPC2-A1-P | 0.04 ± 0.01[2] | Endo-lysosomal patch clamp under bi-ionic conditions (luminal Ca2+, cytosolic Na+)[2] |

Experimental Protocols

High-Throughput Screening for TPC2 Agonists

The discovery of this compound was the result of a fluorescence-based high-throughput screen.

-

Cell Line: A cell line stably expressing a mutant form of human TPC2 (TPC2L11A/L12A) was utilized. This mutation redirects the channel from its native endo-lysosomal location to the plasma membrane, enabling the measurement of calcium influx from the extracellular space.[2][3]

-

Assay Principle: The assay was based on measuring changes in intracellular calcium concentration using a fluorescent calcium indicator (Fluo-4).[2]

-

Procedure:

-

Cells were plated in multi-well plates and loaded with the Fluo-4 calcium indicator.

-

A library of 80,000 natural and synthetic small molecules was screened by adding individual compounds to the wells.[2][3]

-

Changes in fluorescence intensity, indicating an increase in intracellular calcium, were monitored using a Fluorometric Imaging Plate Reader (FLIPR).[2]

-

Hits were identified as compounds that reproducibly evoked calcium signals in the TPC2-expressing cells but not in non-transfected control cells.[2]

-

Endo-lysosomal Patch Clamp Electrophysiology

To directly measure the ion currents mediated by TPC2 in its native membrane, the endo-lysosomal patch clamp technique was employed.

-

Cell Preparation: HEK293 cells transiently expressing human TPC2 were treated with vacuolin to enlarge the endo-lysosomes, making them accessible for patch clamping.[2][3]

-

Recording Configuration: The whole-endolysosome patch-clamp configuration was used to record macroscopic currents.

-

Ionic Conditions:

-

Data Analysis: The reversal potential (Erev) of the agonist-evoked currents was measured to calculate the relative permeability of Ca2+ to Na+ (PCa/PNa) using the Goldman-Hodgkin-Katz (GHK) equation.

Intracellular Calcium Imaging

To assess the ability of this compound to release calcium from intracellular stores, live-cell calcium imaging was performed.

-

Cell Lines: HeLa or other suitable cell lines were used.

-

Calcium Indicators: Cells were loaded with ratiometric (e.g., Fura-2) or single-wavelength (e.g., Fluo-4) fluorescent calcium indicators.[2] In some experiments, genetically encoded calcium indicators like GCaMP6s were fused to TPC2 to measure local calcium signals.[2][3]

-

Experimental Conditions: Experiments were typically performed in a calcium-free external solution to ensure that the observed calcium signals originated from intracellular stores.[2]

-

Procedure:

-

Cells were imaged using a fluorescence microscope.

-

A baseline fluorescence was established before the addition of this compound.

-

The change in fluorescence intensity upon agonist addition was recorded over time.

-

At the end of each experiment, a calcium ionophore like ionomycin was added to determine the maximum calcium response.[2]

-

Visualizations

TPC2 Signaling Pathways

Caption: Agonist-dependent ion selectivity of the TPC2 channel.

Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery and validation of this compound.

Proposed Mechanism of Action and Controversy

Caption: Competing hypotheses for the mechanism of this compound-induced calcium signals.

References

- 1. Two-pore channel - Wikipedia [en.wikipedia.org]

- 2. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physiological Relevance of TPC2 Activation by Tpc2-A1-N

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-Pore Channel 2 (TPC2) is a critical voltage- and ligand-gated cation channel predominantly located in the membranes of endosomes and lysosomes.[1][2] As a key component of intracellular signaling, TPC2 regulates the release of ions, primarily Ca²⁺ and Na⁺, from these acidic organelles, thereby influencing a wide array of cellular processes. The activity of TPC2 is endogenously modulated by nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[1] These endogenous ligands differentially regulate the channel's ion selectivity; NAADP activation favors Ca²⁺ permeation, while PI(3,5)P₂ induces a predominantly Na⁺-selective state.[3][4]

The study of TPC2 function has been significantly advanced by the development of synthetic, membrane-permeable small molecules. Tpc2-A1-N is a powerful and selective agonist that functionally mimics the action of NAADP, inducing a Ca²⁺-permeable state in TPC2.[5] This technical guide provides an in-depth overview of the physiological consequences of TPC2 activation by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Mechanism of Action and Ion Selectivity

This compound directly activates TPC2 channels on endolysosomal membranes, triggering the release of Ca²⁺ into the cytosol.[5] This action is distinct from the endogenous NAADP pathway in that it does not require the presence of accessory NAADP-binding proteins like JPT2 and LSM12 for channel activation.[6][7]

A crucial aspect of TPC2 function is its ability to switch ion selectivity depending on the activating ligand. Activation by this compound, much like NAADP, renders the channel more permeable to Ca²⁺. In contrast, activation by the synthetic PI(3,5)P₂ mimetic, Tpc2-A1-P, results in a channel state that is more selective for Na⁺.[8][9] This ligand-dependent shift in ion preference is a unique feature of TPC2 and allows for distinct downstream physiological outcomes based on the initial stimulus.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the activation of TPC2 by this compound and related compounds.

Table 1: Agonist Potency on TPC2

| Agonist | EC₅₀ Value | Cell System | Notes |

|---|---|---|---|

| This compound | 7.8 µM | Cell line stably expressing TPC2L11A/L12A | For plateau response of Ca²⁺ signals.[5][8] |

| This compound | 0.6 µM | Endo-lysosomes from cells expressing TPC2M484L (gain-of-function) | For plateau response in patch-clamp experiments.[5][8] |

| Tpc2-A1-P | 10.5 µM | Cell line stably expressing TPC2L11A/L12A | For plateau response of Ca²⁺ signals.[8] |

Table 2: Ion Permeability Ratios (PCa/PNa) of Activated TPC2

| Activating Ligand | PCa/PNa Ratio | Experimental Condition | Reference |

|---|---|---|---|

| This compound | 0.65 ± 0.13 | Bi-ionic conditions in endo-lysosomal patch-clamp | [8] |

| Tpc2-A1-P | 0.04 ± 0.01 | Bi-ionic conditions in endo-lysosomal patch-clamp | [8] |

| NAADP Pathway | ~0.65 | Inferred from similarity to this compound | [4] |

| PI(3,5)P₂ Pathway | ~0.08 | Endo-lysosomal patch-clamp |[4] |

Physiological Consequences of this compound-Mediated Activation

Intracellular Calcium Signaling

Activation of TPC2 by this compound initiates a localized release of Ca²⁺ from endolysosomes.[9] This initial release can act as a trigger, recruiting the endoplasmic reticulum (ER) to propagate a global Ca²⁺ signal throughout the cell via Ca²⁺-induced Ca²⁺ release (CICR) through IP₃ receptors.[2][10] Interestingly, while this compound alone evokes modest Ca²⁺ signals, its co-application with the Na⁺-mobilizing agonist Tpc2-A1-P results in a synergistic and robust increase in cytosolic Ca²⁺.[6][9] This suggests that the combined release of both Na⁺ and Ca²⁺ from lysosomes is a powerful mechanism for initiating widespread cellular Ca²⁺ events.

Lysosomal pH and Motility

Similar to its endogenous counterpart NAADP, this compound activation leads to an alkalinization of the lysosomal lumen, increasing its pH.[8][11] This change can have significant impacts on the activity of pH-sensitive lysosomal enzymes and the overall degradative capacity of the organelle. This effect is in contrast to activation by Tpc2-A1-P, which does not significantly alter lysosomal pH.[11] Furthermore, this compound activation has been shown to decrease the motility of lysosomes.[6][9]

Autophagy and Lysosomal Exocytosis

TPC2 is a known regulator of autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[1][12] By modulating lysosomal Ca²⁺ and pH, this compound can influence autophagic flux. The NAADP/TPC2 signaling pathway is associated with the accumulation of autophagosomes.[12] However, the role of TPC2 activation in lysosomal exocytosis—the fusion of lysosomes with the plasma membrane to release their contents—appears to be agonist-dependent. Studies show that this compound has little to no effect on lysosomal exocytosis, whereas the PI(3,5)P₂-mimetic Tpc2-A1-P potently promotes this process.[8][11]

Role in Disease Models

The selective activation of TPC2 by this compound has made it an invaluable tool for probing the channel's role in various diseases.

-

Neurodegenerative Diseases: In models of Parkinson's disease associated with LRRK2 mutations, TPC2-mediated Ca²⁺ release has been investigated as a contributor to disrupted Ca²⁺ homeostasis.[9][13] Conversely, in certain lysosomal storage disorders (LSDs) like Niemann-Pick type C1, activation of TPC2 by the related agonist Tpc2-A1-P has shown therapeutic potential by promoting the clearance of stored materials.[14]

-

Cancer: The NAADP/TPC2/Ca²⁺ signaling axis is implicated in VEGF-induced angiogenesis, a critical process for tumor growth and metastasis.[15][16]

Signaling and Experimental Workflow Diagrams

Caption: TPC2 activation pathway by this compound leading to Ca²⁺ release and downstream effects.

References

- 1. Targeting the two-pore channel 2 in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity of two-pore channels and the accessory NAADP receptors in intracellular Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pi-3-5-p-2-and-naadp-team-players-or-lone-warriors-new-insights-into-tpc-activation-modes - Ask this paper | Bohrium [bohrium.com]

- 4. Two-pore channels: going with the flows - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. Two-pore channel-2 and inositol trisphosphate receptors coordinate Ca2+ signals between lysosomes and the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurodegenerative Lysosomal Storage Disorders: TPC2 Comes to the Rescue! - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysosomal Two-pore Channel Subtype 2 (TPC2) Regulates Skeletal Muscle Autophagic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lysosomal TPC2 channels disrupt Ca2+ entry and dopaminergic function in models of LRRK2-Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TPC2 rescues lysosomal storage in mucolipidosis type IV, Niemann–Pick type C1, and Batten disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Endolysosomal Ca2+ Signaling in Cancer: The Role of TPC2, From Tumorigenesis to Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Tpc2-A1-N: Application Notes and Protocols for Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tpc2-A1-N is a potent and cell-permeable synthetic agonist of the Two-Pore Channel 2 (TPC2), an ion channel primarily located on endosomes and lysosomes.[1][2] It functionally mimics the endogenous second messenger, nicotinic acid adenine dinucleotide phosphate (NAADP), to evoke the release of calcium ions (Ca²⁺) from these acidic organelles.[1][3] This property makes this compound a valuable tool for investigating the physiological and pathophysiological roles of TPC2 in various cellular processes, including intracellular trafficking, signal transduction, and disease.[4] However, some studies suggest that this compound may also induce Ca²⁺ release from the endoplasmic reticulum (ER) independently of TPCs, a factor to consider in experimental design.[5][6]

These application notes provide detailed protocols for utilizing this compound in live-cell imaging experiments to study TPC2 function, focusing on monitoring intracellular Ca²⁺ dynamics and lysosomal pH changes.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: Potency of this compound in Inducing Ca²⁺ Responses

| Cell Line | TPC2 Construct | Assay Type | EC₅₀ | Reference |

| HEK293 stable line | TPC2L11A/L12A | Fluo-4 based Ca²⁺ imaging | 7.8 µM | [1][7] |

| HEK293 transient | hTPC2 | Endo-lysosomal patch-clamp | 0.6 µM | [7][8] |

Table 2: Typical Working Concentrations of this compound in Live-Cell Imaging

| Experiment | Cell Type | Concentration | Observed Effect | Reference |

| Ratiometric Ca²⁺ imaging | HeLa, HEK293 | 10 µM | Evoked Ca²⁺ signals | [7][8] |

| Lysosomal pH imaging | Untransfected cells | 10 µM | Modest increase in lysosomal pH | [7][8] |

| Endo-lysosomal patch-clamp | HEK293 | 30 µM | Elicited Na⁺ currents | [1] |

| Cytosolic Ca²⁺ imaging | Wild-type and IP₃R KO HEK-293 | 15 µM | Evoked cytosolic Ca²⁺ signals | [9] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound activates TPC2 on endo-lysosomes, leading to ion flux and cellular responses.

Experimental Workflow for Live-Cell Ca²⁺ Imaging

Caption: Workflow for monitoring this compound-induced intracellular Ca²⁺ changes.

Experimental Protocols

Protocol 1: Live-Cell Ratiometric Ca²⁺ Imaging

This protocol is adapted from methodologies described in studies investigating TPC2 activation.[7][8]

Materials:

-

Cells of interest (e.g., HeLa, HEK293)

-

Glass-bottom imaging dishes or plates

-

Cell culture medium

-

Fura-2 AM (calcium indicator)

-

Pluronic F-127

-

HEPES-buffered saline (HBS): 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Fluorescence microscope equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters and a 510 nm emission filter)

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom imaging dishes 24-48 hours prior to the experiment to achieve 70-80% confluency.

-

(Optional) Transfection: If investigating specific TPC2 constructs, transfect the cells according to the manufacturer's protocol 24 hours before imaging. For studying endogenous TPC2, this step is omitted.

-

Dye Loading: a. Prepare a Fura-2 AM loading solution: 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS. b. Aspirate the culture medium from the cells and wash once with HBS. c. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with HBS to remove excess dye and allow for de-esterification for at least 15 minutes.

-

Imaging: a. Mount the imaging dish on the microscope stage. b. Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm. Record baseline for 1-2 minutes. c. Prepare the final concentration of this compound (e.g., 10 µM) in HBS. d. Carefully add the this compound solution to the imaging dish. e. Immediately resume recording the fluorescence changes for 5-10 minutes or until the response returns to baseline.

-

Data Analysis: a. For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). b. Plot the F340/F380 ratio over time to visualize the change in intracellular Ca²⁺ concentration. c. The peak change in the fluorescence ratio can be used for statistical analysis.[8]

Protocol 2: Live-Cell Lysosomal pH Imaging

This protocol is based on methods used to assess the effect of TPC2 activation on lysosomal pH.[7][8]

Materials:

-

Cells of interest

-

Glass-bottom imaging dishes or plates

-

Cell culture medium

-

Fluorescein-dextran (e.g., 10,000 MW, lysine fixable)

-

Live-cell imaging buffer (e.g., HBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Fluorescence microscope with appropriate filter sets for fluorescein (e.g., 490 nm excitation, 525 nm emission)

Procedure:

-

Lysosome Labeling: a. Seed cells on glass-bottom imaging dishes. b. The following day, incubate the cells with 1 mg/ml fluorescein-dextran in culture medium for 4-12 hours. This allows for endocytosis and accumulation of the pH-sensitive dye in lysosomes. c. Wash the cells thoroughly with fresh medium and incubate for at least 1 hour to chase the dextran to the lysosomes.

-

Imaging: a. Replace the culture medium with live-cell imaging buffer. b. Mount the dish on the microscope stage. c. Acquire baseline fluorescence images of the fluorescein-labeled lysosomes. d. Add the desired concentration of this compound (e.g., 10 µM) to the cells. e. Acquire time-lapse images every 30-60 seconds for 10-20 minutes.

-

Data Analysis: a. An increase in fluorescence intensity of fluorescein corresponds to an increase in lysosomal pH (alkalinization). b. Measure the average fluorescence intensity of individual lysosomes over time. c. Normalize the fluorescence intensity to the baseline to quantify the change in lysosomal pH. d. The time-dependent increase in fluorescence indicates the effect of this compound on lysosomal pH.[7][8]

Concluding Remarks

This compound is a powerful pharmacological tool for probing TPC2 function in live cells. The provided protocols for Ca²⁺ and lysosomal pH imaging offer a foundation for investigating the diverse roles of TPC2. Researchers should be mindful of the potential for off-target effects, such as Ca²⁺ release from the ER, and incorporate appropriate controls, such as using TPC2 knockout/knockdown cells or TPC2-specific inhibitors, to validate their findings.[5][6] The agonist-dependent ion selectivity of TPC2, where this compound promotes Ca²⁺ permeability, is a key aspect to consider when interpreting experimental results.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Two-pore channel - Wikipedia [en.wikipedia.org]

- 3. TPC2 Is a Novel NAADP-sensitive Ca2+ Release Channel, Operating as a Dual Sensor of Luminal pH and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Two-Pore Channels: Catalyzers of Endolysosomal Transport and Function [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Small molecule agonist this compound increases intracellular Ca2+ independent of two-pore channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function | eLife [elifesciences.org]

- 8. Agonist-mediated switching of ion selectivity in TPC2 differentially promotes lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two-pore channel-2 and inositol trisphosphate receptors coordinate Ca2+ signals between lysosomes and the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of endo-lysosomal two-pore channels by NAADP and PI(3,5)P2. Five things to know - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tpc2-A1-N in Patch-Clamp Electrophysiology

Audience: Researchers, scientists, and drug development professionals.

Introduction